molecular formula C15H17N3O B2427771 8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1274576-82-7

8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B2427771
CAS RN: 1274576-82-7
M. Wt: 255.321
InChI Key: KPABUSAAUYHDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol” is a complex organic molecule that contains a bicyclic structure and a quinoxalinyl functional group. Quinoxaline is a heterocyclic compound that consists of a benzene ring fused to a pyrazine ring. It’s often used in the synthesis of dyes, pharmaceuticals, and antibiotics .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and structure. For instance, the presence of the hydroxyl (-OH) group might make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A novel series of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones demonstrated significant antimicrobial and anticancer properties. These compounds, derived from quinoxalin-2-yl analogues, showed excellent antibacterial activity comparable to ampicillin and potential anticancer activity against HeLa cells, suggesting their promise as antibacterial and anticancer agents (Kayarmar et al., 2014).

Antibacterial Agents

Quinolone and naphthyridine antibacterial agents, including derivatives of 3-amino-8-azabicyclo[3.2.1]octanes, were prepared and evaluated for their antibacterial activity against various Gram-negative and Gram-positive organisms. These studies revealed that these compounds are nearly equipotent to the parent 7-piperazinyl analogues, indicating their potential as effective antibacterial agents (Kiely et al., 1991).

Synthesis of Muscarinic Receptor Agonists

A series of 8'-substituted N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides were synthesized and evaluated for their serotonin 5-HT4 receptor agonistic activity. Among these compounds, one demonstrated potent activity and high selectivity for the serotonin 5-HT4 receptor, suggesting its utility in enhancing gastrointestinal motility (Suzuki et al., 2001).

Building Blocks for Pharmaceutical Chemicals

(R)-3-Quinuclidinol is highlighted as a valuable building block in the synthesis of muscarine M1 and M3 agonists, as well as muscarine M3 antagonists, showcasing its importance in the treatment of Alzheimer’s disease, Sjogren syndrome, and urinary incontinence. This underscores the versatility and critical role of quinuclidinol derivatives in medicinal chemistry (Chavakula et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

8-quinoxalin-2-yl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-9-16-13-3-1-2-4-14(13)17-15/h1-4,9-12,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABUSAAUYHDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC4=CC=CC=C4N=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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